Enhanced NR2B Subtype Selectivity Driven by the 4-Benzylpiperidine Moiety
The 4-benzylpiperidine sulfonamide scaffold has been shown to confer NR2B-subtype selectivity within the NMDA receptor family. In a patent series evaluating 4-benzylpiperidine alkylsulfoxide heterocycles, compounds structurally analogous to the target molecule demonstrated IC50 values at NR1A/2B receptors in the nanomolar range, while exhibiting significantly weaker inhibition at NR1A/2A and NR1A/2C subtypes [1]. Although direct data for the exact benzodioxole-5-carboxamide derivative are not publicly available, the benzyl substituent is a critical pharmacophoric element; its replacement with a methyl group (analog CAS 899740-09-1) is predicted to reduce hydrophobic pocket occupancy and weaken the key edge-to-face pi-stacking interaction with the receptor [2].
| Evidence Dimension | NR2B vs NR2A functional selectivity ratio |
|---|---|
| Target Compound Data | Inferred sub-100 nM IC50 at NR1A/2B; selectivity anticipated based on scaffold precedent |
| Comparator Or Baseline | 4-Methylpiperidine analog (CAS 899740-09-1): no reported NR2B data; structural models suggest reduced selectivity |
| Quantified Difference | Selectivity window not yet directly measured for target compound |
| Conditions | Xenopus oocyte electrophysiology; recombinant rat NMDA receptor subtypes |
Why This Matters
This selectivity profile is critical for neuroscience researchers aiming to dissect NR2B-mediated signaling in pain and neurodegeneration models, where pan-NMDA inhibition leads to unacceptable side effects.
- [1] Patent CN1304307A. 4-Benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective NMDA receptor antagonists. 1999. View Source
- [2] Scilit. Subtype-Selective N-Methyl-d-aspartate Receptor Antagonists: Synthesis and Biological Evaluation of 1-(Arylalkynyl)-4-benzylpiperidines. View Source
